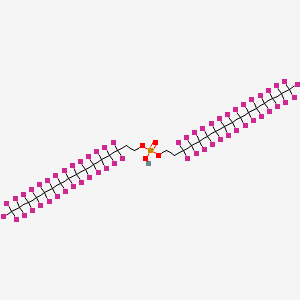
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is a highly fluorinated compound known for its unique properties. This compound is characterized by its extensive fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate typically involves the reaction of perfluorinated alcohols with phosphoric acid derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Perfluorinated alcohols and phosphoric acid derivatives.
Catalysts: Strong acids or bases.
Reaction Conditions: Elevated temperatures and controlled environments to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. These reactions can be categorized as follows:
Nucleophilic Substitution: The phosphate group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The fluorinated alkyl chains can undergo electrophilic substitution reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Major Products
The major products of these reactions are typically derivatives of the original compound, where the phosphate group is replaced by the nucleophile. These derivatives retain the fluorinated alkyl chains, preserving the compound’s unique properties.
科学研究应用
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and stability.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic and oleophobic properties.
作用机制
The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is primarily attributed to its ability to form stable complexes with various substrates. The extensive fluorination of the alkyl chains enhances the compound’s affinity for hydrophobic surfaces, making it an effective surfactant and emulsifier. Additionally, the phosphate group can interact with metal ions and other charged species, facilitating various chemical and biological processes.
相似化合物的比较
Similar Compounds
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecafluorodecyl) hydrogen phosphate: Similar structure but with shorter fluorinated alkyl chains.
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorooctyl) hydrogen phosphate: Another similar compound with even shorter fluorinated chains.
Uniqueness
The uniqueness of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate lies in its longer fluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme resistance to chemical and environmental degradation.
属性
CAS 编号 |
93857-53-5 |
|---|---|
分子式 |
C32H9F58O4P |
分子量 |
1590.3 g/mol |
IUPAC 名称 |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate |
InChI |
InChI=1S/C32H9F58O4P/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90/h1-4H2,(H,91,92) |
InChI 键 |
VAPDLYGIEFOUOV-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


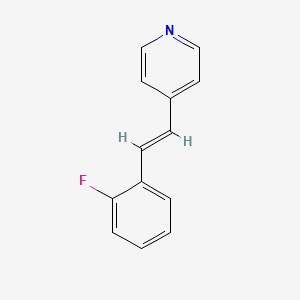
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
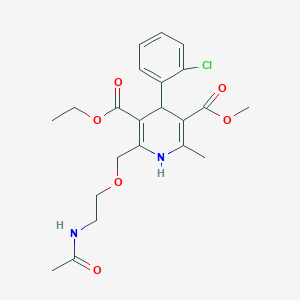
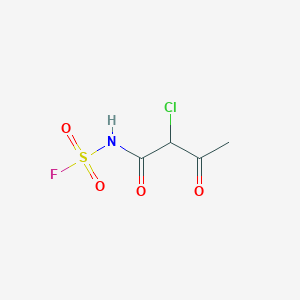
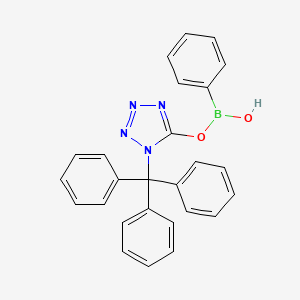
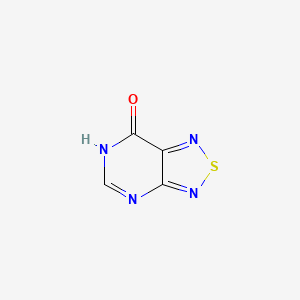
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

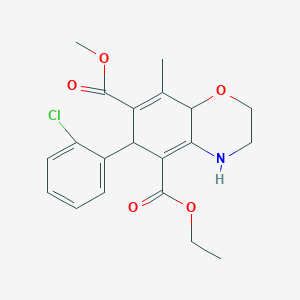
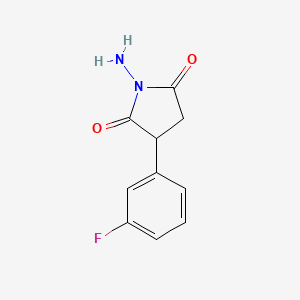
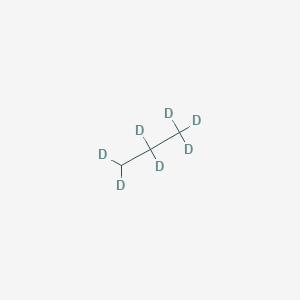
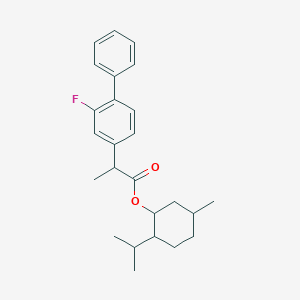
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
